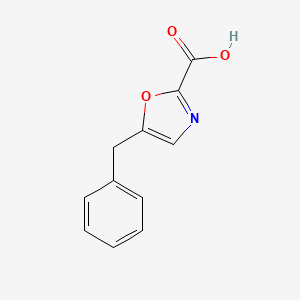

5-Benzyloxazole-2-carboxylic acid

概要

説明

5-Benzyloxazole-2-carboxylic acid is a heterocyclic aromatic compound that contains both benzene and oxazole rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoxazole, which is then carboxylated to yield this compound . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

化学反応の分析

Types of Reactions

5-Benzyloxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene or oxazole rings .

科学的研究の応用

Chemical Properties and Structure

5-Benzyloxazole-2-carboxylic acid features both a benzene ring and an oxazole ring, making it a valuable building block for synthesizing more complex compounds. The carboxylic acid functional group enhances its reactivity and solubility, which are crucial for its biological activities and applications in drug design.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.

- Anticancer Activity : Research indicates that derivatives of benzoxazole compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies have shown that certain benzoxazole derivatives can disrupt mitotic spindle formation, leading to reduced growth in cancer cells such as HepG2 and A549 .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. A study found that 2-substituted benzoxazole derivatives exhibited potent antibacterial effects, particularly against Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Biological Research

The biological activities of this compound extend beyond antimicrobial effects. Its interactions with cellular processes make it an important subject of study.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This mechanism is crucial for developing drugs targeting metabolic disorders or cancers.

- Cell Signaling Modulation : Studies indicate that this compound can influence cellular signaling pathways, which is essential for understanding its role in various physiological processes.

Material Science

In addition to its biological applications, this compound is also being explored for use in material science.

- Synthesis of New Materials : The compound serves as a precursor for synthesizing polymers and dyes with unique properties. Its ability to form stable complexes can lead to the development of advanced materials with specific functionalities.

Case Study 1: Anticancer Activity Evaluation

A study synthesized several derivatives of this compound and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a series of benzoxazole derivatives and tested them against common bacterial pathogens. The findings revealed that some compounds exhibited strong antibacterial activity at low concentrations, highlighting their potential as new antibiotics.

作用機序

The mechanism of action of 5-Benzyloxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Benzoxazole: A simpler analog without the carboxylic acid group.

2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

Benzimidazole: Another heterocyclic compound with similar structural features but different biological activities.

Uniqueness

5-Benzyloxazole-2-carboxylic acid is unique due to the presence of both benzene and oxazole rings, as well as the carboxylic acid functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

5-Benzyloxazole-2-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to the oxazole ring, which contributes to its unique biological properties. The carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts microtubule formation, which is critical for cell division and intracellular transport. The compound's interaction with tubulin primarily affects the G2/M phase of the cell cycle, leading to potential applications in cancer therapy .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : The inhibition of tubulin polymerization positions this compound as a promising candidate for anticancer therapies. Studies have shown that it can effectively induce apoptosis in various cancer cell lines by disrupting microtubule dynamics .

- Antimicrobial Properties : Research indicates that oxazole derivatives, including this compound, possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 6 μM .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro studies demonstrated that it can inhibit lipid peroxidation and protect against oxidative stress in cellular models .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound highlighted its potential in inhibiting the proliferation of breast cancer cells. The compound was administered at varying concentrations, showing a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an effective anticancer agent.

Case Study 2: Antimicrobial Activity Against Mtb

In another investigation, researchers assessed the antimicrobial activity of this compound against Mtb strains. The compound displayed potent activity with MIC values comparable to first-line antitubercular drugs. This study underscored its potential as a lead compound for developing new treatments for tuberculosis, particularly in drug-resistant cases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives to highlight its unique properties.

| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-(3'-Pyridyl)-5-phenyloxazole | Moderate | Low | Low |

| 2,5-Diphenyloxazole | Low | Moderate | Moderate |

This table illustrates that while other compounds exhibit some biological activities, this compound stands out due to its high anticancer efficacy and significant antioxidant properties.

特性

IUPAC Name |

5-benzyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWZQMUDVTOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。